3-Aminospiro[3.5]nonan-1-one

Catalog No.
S13809715
CAS No.
M.F
C9H15NO
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminospiro[3.5]nonan-1-one

Product Name

3-Aminospiro[3.5]nonan-1-one

IUPAC Name

1-aminospiro[3.5]nonan-3-one

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C9H15NO/c10-7-6-8(11)9(7)4-2-1-3-5-9/h7H,1-6,10H2

InChI Key

BBNRTLMFKAPWGM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(CC2=O)N

3-Aminospiro[3.5]nonan-1-one is a spirocyclic compound characterized by its unique structure, which consists of a nonane backbone with an amino group and a ketone functional group. Its molecular formula is C9H15NOC_9H_{15}NO and it has a molecular weight of approximately 153.22 g/mol. The spirocyclic nature of this compound imparts rigidity and stability, making it an attractive scaffold for various chemical modifications and applications in medicinal chemistry.

  • Oxidation: The compound can be oxidized to form oxo derivatives using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into different amine derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group in the compound can engage in substitution reactions, leading to various substituted derivatives when reacted with alkyl halides or acyl chlorides under suitable conditions.

Preliminary studies indicate that 3-Aminospiro[3.5]nonan-1-one exhibits significant biological activity, particularly in pharmacological contexts. Its structure allows it to interact with biological targets such as enzymes and receptors, potentially influencing neurotransmitter systems. This interaction suggests its potential as a candidate for further investigation in neuropharmacology and other therapeutic areas.

The synthesis of 3-Aminospiro[3.5]nonan-1-one can be achieved through several methods:

  • Cyclization of Precursors: One common method involves the cyclization of appropriate ketones with amines in the presence of catalysts under controlled conditions.
  • Industrial Production: Large-scale synthesis may utilize optimized reaction conditions, including continuous flow reactors and advanced purification techniques to enhance yield and purity .

3-Aminospiro[3.5]nonan-1-one serves multiple applications across various fields:

  • Organic Synthesis: It acts as a building block for synthesizing more complex molecules.
  • Biological Research: The compound's unique structure makes it useful for studying biological interactions and systems.
  • Material Science: It can be employed in the development of materials with specific properties, such as polymers and catalysts.

Several compounds share structural similarities with 3-Aminospiro[3.5]nonan-1-one, each possessing unique characteristics:

Compound NameCAS NumberSimilarity Score
7-Aminospiro[3.5]nonan-1-one2551115-31-00.68
2-Azaspiro[3.5]nonan-1-one1392211-51-60.67
2,8-Diazaspiro[4.5]decan-1-one832710-65-30.66
8-Azaspiro[4.5]decane-7,9-dione1075-89-40.66

Uniqueness

The uniqueness of 3-Aminospiro[3.5]nonan-1-one lies in its specific substitution pattern and spirocyclic framework, which influence its chemical properties and biological activities differently compared to similar compounds. Its capacity for diverse chemical modifications enhances its potential applications in medicinal chemistry and related fields, making it a subject of ongoing research interest.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

153.115364102 g/mol

Monoisotopic Mass

153.115364102 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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